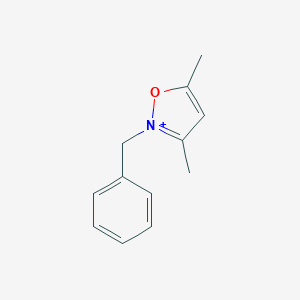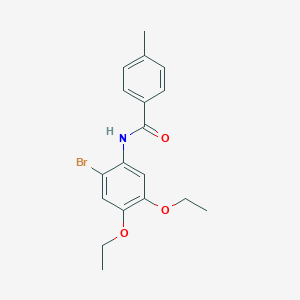![molecular formula C18H20N2O2 B493842 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole](/img/structure/B493842.png)
1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole is a chemical compound that belongs to the benzimidazole class of heterocyclic aromatic organic compounds. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science. The specific structure of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole includes a benzimidazole core with a 2-(4-isopropoxyphenoxy)ethyl substituent, which imparts unique chemical and biological properties to the molecule.
准备方法
The synthesis of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-isopropoxyphenol and 2-bromoethylamine hydrobromide.
Formation of Intermediate: 4-Isopropoxyphenol is reacted with 2-bromoethylamine hydrobromide in the presence of a base such as potassium carbonate to form 2-(4-isopropoxyphenoxy)ethylamine.
Cyclization: The intermediate 2-(4-isopropoxyphenoxy)ethylamine is then cyclized with o-phenylenediamine under acidic conditions to form this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反应分析
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring or the phenoxy group, using reagents such as alkyl halides or acyl chlorides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into its constituent parts.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like ethanol, methanol, or dichloromethane. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole involves its interaction with specific molecular targets and pathways. The benzimidazole core can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the function of microbial enzymes, leading to antimicrobial activity, or interfere with cell division processes, resulting in anticancer effects.
相似化合物的比较
1-[2-(4-Isopropoxyphenoxy)ethyl]-1H-benzimidazole can be compared with other benzimidazole derivatives, such as:
1-[2-(4-Methoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with a methoxy group instead of an isopropoxy group.
1-[2-(4-Ethoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with an ethoxy group instead of an isopropoxy group.
1-[2-(4-Propoxyphenoxy)ethyl]-1H-benzimidazole: Similar structure but with a propoxy group instead of an isopropoxy group.
The uniqueness of 1-[2-(4-isopropoxyphenoxy)ethyl]-1h-1,3-benzimidazole lies in its specific substituent, which can influence its chemical reactivity and biological activity compared to other similar compounds.
属性
分子式 |
C18H20N2O2 |
|---|---|
分子量 |
296.4g/mol |
IUPAC 名称 |
1-[2-(4-propan-2-yloxyphenoxy)ethyl]benzimidazole |
InChI |
InChI=1S/C18H20N2O2/c1-14(2)22-16-9-7-15(8-10-16)21-12-11-20-13-19-17-5-3-4-6-18(17)20/h3-10,13-14H,11-12H2,1-2H3 |
InChI 键 |
UOCQSICZBYPFEX-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 |
规范 SMILES |
CC(C)OC1=CC=C(C=C1)OCCN2C=NC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


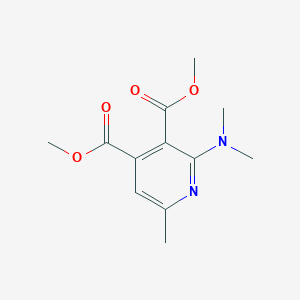

![3-(4-Methylphenyl)-1-[[3-(4-methylphenyl)pyrazol-1-yl]methyl]pyrazole](/img/structure/B493762.png)
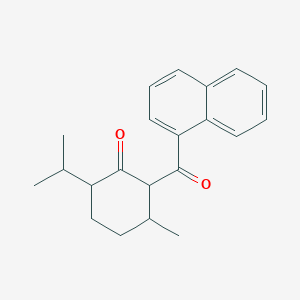
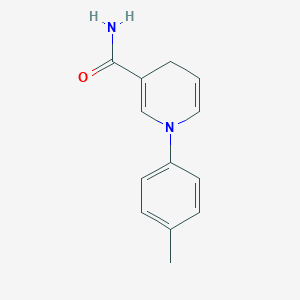
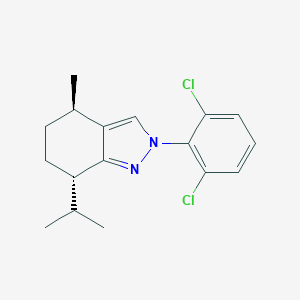
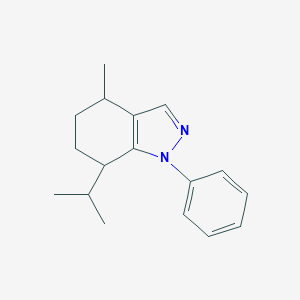
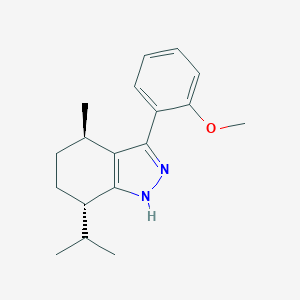
![1-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493772.png)
